molecular formula C14H15N5 B14740539 4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5346-47-4

4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B14740539
CAS No.: 5346-47-4
M. Wt: 253.30 g/mol
InChI Key: GPHIDEADNNVRQO-UHFFFAOYSA-N
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Description

4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-D]pyrimidine core with an ethylamino group at the 4-position, a methyl group at the 6-position, and a phenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ethylamino group enhances its solubility and bioavailability, while the phenyl and methyl groups contribute to its stability and reactivity .

Properties

CAS No.

5346-47-4

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5/c1-3-15-13-12-9-16-19(11-7-5-4-6-8-11)14(12)18-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,17,18)

InChI Key

GPHIDEADNNVRQO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC(=N1)C)C3=CC=CC=C3

Origin of Product

United States

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